molecular formula C5H11ClIN B2615421 4-Iodopiperidine hydrochloride CAS No. 1353979-67-5

4-Iodopiperidine hydrochloride

Cat. No.: B2615421
CAS No.: 1353979-67-5
M. Wt: 247.5
InChI Key: VAYJSBKHQLVCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodopiperidine hydrochloride: is a chemical compound with the molecular formula C5H11ClIN. It is a derivative of piperidine, where an iodine atom is substituted at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodopiperidine hydrochloride can be synthesized through various methods. One common method involves the iodination of piperidine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures high purity and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Iodopiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodopiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a substrate or inhibitor in biochemical reactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-iodopiperidine hydrochloride involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including signal transduction, enzyme catalysis, and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 4-Iodopiperidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine make it more reactive in certain substitution and coupling reactions, providing unique opportunities in synthetic chemistry .

Properties

IUPAC Name

4-iodopiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJSBKHQLVCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.